molecular formula C18H22N2O2 B3026261 Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate

Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate

Cat. No.: B3026261
M. Wt: 298.4 g/mol
InChI Key: OVTPGPSPARHUHG-UHFFFAOYSA-N
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Description

Ferrostatin-1 Diyne is a synthetic compound known for its role as a ferroptosis inhibitor. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferrostatin-1 Diyne is an analog of Ferrostatin-1 and contains a diyne small vibrational tag, which has been used to assess the localization of Ferrostatin-1 in cells using stimulated Raman scattering microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferrostatin-1 Diyne involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the diyne moiety and the coupling of this moiety with the core structure of Ferrostatin-1. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of Ferrostatin-1 Diyne would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

Ferrostatin-1 Diyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction could yield reduced forms of the compound .

Scientific Research Applications

Ferrostatin-1 Diyne has several scientific research applications:

Mechanism of Action

Ferrostatin-1 Diyne exerts its effects by inhibiting ferroptosis. It does so by preventing the accumulation of lipid reactive oxygen species, which are responsible for the oxidative damage leading to cell death. The compound targets and stabilizes cellular membranes, thereby protecting them from peroxidation. Key molecular targets include glutathione peroxidase 4 (GPX4) and other components of the cellular antioxidant defense system .

Comparison with Similar Compounds

Ferrostatin-1 Diyne is unique compared to other ferroptosis inhibitors due to its diyne moiety, which allows for specific localization studies using Raman scattering microscopy. Similar compounds include:

Properties

IUPAC Name

ethyl 3-amino-4-(nona-2,4-diynylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-5-6-7-8-9-10-13-20-17-12-11-15(14-16(17)19)18(21)22-4-2/h11-12,14,20H,3-6,13,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTPGPSPARHUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC#CCNC1=C(C=C(C=C1)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
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Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate
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Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate

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